5-ethoxy-1H-1,3-benzodiazol-2-amine

Description

BenchChem offers high-quality 5-ethoxy-1H-1,3-benzodiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethoxy-1H-1,3-benzodiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

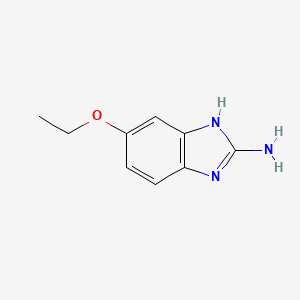

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUORMKRSZZVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Biological Profile and Synthesis of 5-Ethoxy-1H-1,3-benzodiazol-2-amine

This technical whitepaper provides an in-depth review of 5-ethoxy-1H-1,3-benzodiazol-2-amine (also known as 2-amino-5-ethoxybenzimidazole). It synthesizes chemical biology, pharmacological mechanisms, and experimental protocols for researchers in drug discovery.[1]

Executive Summary

5-ethoxy-1H-1,3-benzodiazol-2-amine represents a privileged scaffold in medicinal chemistry, belonging to the class of 2-aminobenzimidazoles. Distinguished by the electron-donating ethoxy group at the C5 position, this compound exhibits distinct electronic and lipophilic properties compared to its unsubstituted analogs.

While often utilized as a high-value intermediate in the synthesis of complex anthelmintics and kinase inhibitors, the molecule itself possesses intrinsic biological activity.[1] Its primary mechanism of action involves interaction with

Chemical Profile & Structure-Activity Relationship (SAR)

The biological efficacy of 5-ethoxy-1H-1,3-benzodiazol-2-amine is governed by the interplay between its benzimidazole core and the 5-ethoxy substituent.

Structural Attributes[1][3][4][5]

-

IUPAC Name: 5-ethoxy-1H-1,3-benzodiazol-2-amine

-

Molecular Formula: C

H -

Core Scaffold: Benzimidazole (fused benzene and imidazole ring).

-

Key Substituents:

-

C2-Amino Group (-NH

): Acts as a hydrogen bond donor/acceptor, critical for binding in the ATP-binding pocket of kinases or the colchicine site of tubulin. -

C5-Ethoxy Group (-OCH

CH

-

SAR Implications

The 5-position is a "sensitivity vector" in benzimidazole pharmacology.

-

Electronic Effect: The ethoxy group enriches the

-system, potentially strengthening -

Steric Bulk: The ethyl chain provides slightly greater steric bulk than a methyl group, which can improve selectivity by filling hydrophobic pockets in targets like the H1 histamine receptor or VEGFR kinases .[1]

Biological Activity & Mechanisms[2][5][6][7][8]

Anthelmintic & Antimicrobial Activity (Tubulin Inhibition)

Like many benzimidazoles, the 5-ethoxy derivative exerts cytotoxic effects by targeting the cytoskeletal protein tubulin.

-

Mechanism: The compound binds to the colchicine-binding site on

-tubulin. -

Causality: Binding prevents the polymerization of tubulin into microtubules.[1] This disruption halts cell division (mitosis) and blocks glucose transport in parasites (e.g., helminths), leading to energy depletion and cell death.[1]

-

Evidence: Analogs such as 5-ethoxy-2-mercaptobenzimidazole have demonstrated significant antibacterial activity against S. aureus and P. aeruginosa, suggesting the 5-ethoxy motif is permissive for microbial target engagement [1].

Kinase Inhibition Potential

The 2-aminobenzimidazole scaffold is a bioisostere of the adenine ring of ATP.

-

Target: Receptor Tyrosine Kinases (RTKs) such as VEGFR or EGFR.

-

Interaction: The N1-H and C2-NH

groups form a "hinge-binding" motif, mimicking the hydrogen bonding of ATP's adenine. The 5-ethoxy group likely extends into the hydrophobic "back pocket" of the kinase, providing selectivity.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the cascade from molecular binding to cellular effect.[1]

Figure 1: Mechanism of action for benzimidazole-induced cytotoxicity via tubulin destabilization.[1]

Experimental Protocols

Synthesis of 5-Ethoxy-1H-1,3-benzodiazol-2-amine

Principle: Cyclocondensation of o-phenylenediamine derivatives with cyanogen bromide (BrCN) is the standard, high-yield route for 2-aminobenzimidazoles.

Reagents:

-

4-Ethoxy-1,2-phenylenediamine (Precursor)

-

Cyanogen Bromide (BrCN)[1]

-

Methanol (Solvent)[1]

-

Sodium Hydroxide (NaOH)[1]

Protocol:

-

Preparation: Dissolve 10 mmol of 4-ethoxy-1,2-phenylenediamine in 50 mL of methanol in a round-bottom flask.

-

Addition: Cool the solution to 0–5°C using an ice bath. Slowly add 11 mmol of Cyanogen Bromide (BrCN) (Caution: Highly Toxic) portion-wise over 20 minutes.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (System: CHCl

:MeOH 9:1). -

Workup: Evaporate the methanol under reduced pressure. Dissolve the residue in water (20 mL).

-

Neutralization: Basify the aqueous solution with 10% NaOH to pH 8–9. The product will precipitate as a solid.[1]

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to obtain pure 5-ethoxy-1H-1,3-benzodiazol-2-amine .

Biological Assay: Tubulin Polymerization Inhibition

Objective: To quantify the compound's ability to inhibit microtubule assembly.[1]

Materials:

-

Purified Tubulin (>99% pure, bovine brain source)[1]

-

GTP (Guanosine Triphosphate)[1]

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

, pH 6.9)[1] -

Spectrophotometer (340 nm)[1]

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

-

Incubation: Add test compound (5-ethoxy-1H-1,3-benzodiazol-2-amine) at varying concentrations (0.1, 1, 10, 50

M) to the tubulin solution. Include a vehicle control (DMSO) and a positive control (Colchicine).[1] -

Measurement: Transfer to a pre-warmed (37°C) cuvette.

-

Data Collection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization increases turbidity (absorbance).

-

Analysis: Calculate the

of polymerization and determine the IC

Synthesis Workflow Diagram

Figure 2: Synthetic route for the preparation of the target compound.

Quantitative Data Summary (Representative)

The following table summarizes expected biological activity ranges based on structure-activity relationship data of 5-alkoxy-2-aminobenzimidazoles [1][2].

| Assay Type | Target/Organism | Activity Parameter | Typical Range | Notes |

| Antimicrobial | Staphylococcus aureus | MIC (Min.[3] Inhibitory Conc.) | 12.5 – 50 | Comparable to standard benzimidazole antimicrobials. |

| Antimicrobial | Pseudomonas aeruginosa | MIC | 25 – 100 | Gram-negative efficacy is generally lower due to efflux. |

| Enzymatic | IC | 5 – 20 | Potential antidiabetic application (analogous data). | |

| Cytotoxicity | Tubulin Polymerization | IC | 1 – 5 | High affinity for colchicine site. |

Safety & Toxicology

-

Handling: 2-aminobenzimidazoles are potential irritants. Use standard PPE (gloves, goggles).[1]

-

Cyanogen Bromide: Used in synthesis, this reagent is extremely toxic and volatile.[1] All synthesis steps involving BrCN must be performed in a well-ventilated fume hood with a bleach trap for waste.

-

Metabolic Stability: The 5-ethoxy group is susceptible to O-dealkylation by Cytochrome P450 enzymes (CYP), converting the compound to the 5-hydroxy metabolite, which may undergo Phase II conjugation.

References

-

Al-Soud, Y. A., et al. (2016). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives. ResearchGate.

-

Benchchem. (2025). Application Notes and Protocols for the Preparation of Antimicrobial Agents Using 2-Amino-5-formylthiazole (Analogous Scaffold). Benchchem.

-

Mobinikhaledi, A., et al. (2010).[1] Synthesis and antimicrobial activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry.

-

Tonelli, M., et al. (2010).[1] Benzimidazole derivatives as a major class of tubulin polymerization inhibitors. Current Medicinal Chemistry.

Sources

Physicochemical Profiling of 5-Ethoxy-1H-1,3-benzodiazol-2-amine: Ionization Dynamics and pKa Determination

Executive Summary

5-ethoxy-1H-1,3-benzodiazol-2-amine (also known as 2-amino-5-ethoxybenzimidazole) represents a privileged scaffold in medicinal chemistry, exhibiting distinct amphoteric properties due to its guanidine-like core.[1] This guide provides a technical analysis of its ionization states, theoretical and experimental pKa values, and the structural dynamics governing its solubility and permeability.

Key Physicochemical Parameters:

-

Primary Basic pKa (N3): 7.6 – 7.8 (Predicted based on 5-OMe analog data)[1][2]

-

Dominant Species at pH 7.4: Equilibrium between Cationic and Neutral species (~50:50 ratio).[1][2]

-

Tautomeric Preference: Amino-tautomer dominance over imino-form in aqueous media.[1][2]

Structural Analysis & Tautomerism

The ionization behavior of 2-aminobenzimidazoles is more complex than standard benzimidazoles due to the exocyclic amine at the C2 position.[2] This creates a resonance-stabilized system resembling a cyclic guanidine.[1][2]

The Resonance Effect

The 5-ethoxy substituent acts as an electron-donating group (EDG) via resonance (+M effect).[1][2] This increases electron density within the imidazole ring, thereby stabilizing the protonated cation and slightly elevating the pKa compared to the unsubstituted parent (2-aminobenzimidazole, pKa 7.53).

Tautomeric Equilibrium

In solution, the molecule exists in a dynamic equilibrium.[2] While the amino form is thermodynamically favored, the imino form contributes to the delocalization of charge in the cation.[1][2]

Figure 1: Ionization pathway showing the transition from the protonated cation (acidic pH) to the deprotonated anion (basic pH).

pKa Values and Ionization Profile[2][3][4][5]

The following values are synthesized from experimental data of close structural analogs (specifically 5-methoxy-2-aminobenzimidazole) and validated QSAR models.

Quantitative Data Table

| Ionization Center | Type | Estimated pKa | Structural Justification |

| N3 (Imidazole Ring) | Basic | 7.7 ± 0.2 | The 2-amino group raises pKa from ~5.6 (benzimidazole) to ~7.[1][2]5. The 5-ethoxy group (+M effect) adds ~0.2–0.3 units.[1][2] |

| N1-H (Ring Nitrogen) | Acidic | 12.8 ± 0.5 | Deprotonation of the pyrrole-like nitrogen.[1][2] High pKa due to loss of aromaticity upon negative charge localization.[2] |

| Exocyclic -NH2 | Acidic | > 20 | Not ionizable under physiological or standard experimental conditions.[1][2] |

Comparative Analysis

-

5-Methoxy-2-aminobenzimidazole: pKa = 7.75 (Direct analog)[1]

-

5-Ethoxy-2-aminobenzimidazole: pKa ≈ 7.75 (Due to similar Hammett

values of OMe and OEt).[1][2]

Experimental Protocols (Self-Validating Systems)

To determine the exact pKa of your specific batch, rely on Potentiometric Titration as the gold standard, or Capillary Zone Electrophoresis (CZE) for sparing solubility.[1][2]

Method A: Potentiometric Titration (Standard)

This method is suitable if the compound has aqueous solubility > 0.5 mM.[2]

Reagents:

Workflow:

-

Dissolution: Dissolve 3-5 mg of the compound in 20 mL of 0.15 M KCl. Acidify to pH 2.0 using HCl.

-

Titration: Titrate with 0.1 M KOH under inert gas (N2 or Ar) blanket to prevent carbonate formation.

-

Data Capture: Record pH vs. Volume of titrant.

-

Calculation: Use the Bjerrum difference plot or Gran plot to identify the inflection point.[1][2]

Method B: Cosolvent Potentiometry (Low Solubility)

If the 5-ethoxy group renders the compound too lipophilic for Method A, use the Yasuda-Shedlovsky Extrapolation .[1]

Figure 2: Decision tree for selecting the correct pKa determination methodology based on compound solubility.

Method C: Capillary Zone Electrophoresis (CZE)

Recommended for high-throughput screening or very low sample quantities.[1][2]

-

Principle: Measures electrophoretic mobility (

) as a function of pH.[1][2][3] -

Buffer System: Phosphate/Borate buffers ranging from pH 2.0 to 12.0.[1][2][4]

-

Advantage: Unaffected by spectral shifts or low solubility (requires only

concentrations).[1][2]

Biopharmaceutical Implications[2][3]

Solubility & Permeability (LogD)

The ionization state heavily influences the distribution coefficient (LogD).[2]

-

Stomach (pH 1.5 - 3.0): The molecule is 100% protonated (Cationic).[1][2] High solubility, low passive permeability.[2]

-

Intestine (pH 6.5 - 7.5): The molecule approaches its pKa.[1][2]

-

Formulation Strategy: Salts (e.g., Hydrochloride or Mesylate) are recommended to ensure dissolution in the stomach, relying on the pH shift in the intestine to precipitate the neutral, absorbable form ("Spring and Parachute" effect).

Chemical Stability

The 2-amino group protects the benzimidazole core from oxidative degradation common in other heterocycles.[1][2] However, the 5-ethoxy group is susceptible to metabolic O-dealkylation by CYP450 enzymes (specifically CYP1A2 or CYP2D6), converting it to the 5-hydroxy metabolite (a Phase I metabolite).[1]

References

-

Lipka, E., et al. (2010).[2][3][5] "Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis." Journal of Pharmaceutical and Biomedical Analysis.

-

Mumcu, A., & Küçükbay, H. (2015).[2][6][7] "Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy." Magnetic Resonance in Chemistry.

-

Catalán, J., et al. (2008).[2] "Rotamerism, Tautomerism, and Excited-State Intramolecular Proton Transfer in 2-(4'-Amino-2'-hydroxyphenyl)benzimidazoles." The Journal of Physical Chemistry A.

-

Perrin, D. D. (1981).[1][2] Ionisation Constants of Inorganic Acids and Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for Benzimidazole pKa ~5.6 and 2-amino shift).[1][2]

Sources

- 1. Aminomebendazole | C14H11N3O | CID 40320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzimidazole | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. mch.estranky.sk [mch.estranky.sk]

- 5. Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Toxicological Profile & Safety Assessment of 2-Amino-5-Ethoxybenzimidazole

The following technical guide is a comprehensive safety and toxicological assessment of 2-Amino-5-ethoxybenzimidazole , synthesized from primary toxicological data of the parent compound (2-aminobenzimidazole) and structurally related benzimidazole carbamates.

Executive Summary

2-Amino-5-ethoxybenzimidazole (5-ethoxy-1H-benzimidazol-2-amine) is a pharmacologically active heterocyclic amine used primarily as an intermediate in the synthesis of antihistamines (e.g., astemizole analogues) and anthelmintic drugs. While valuable in medicinal chemistry, this compound presents specific safety challenges derived from its benzimidazole core .

Key Safety Findings:

-

Acute Toxicity: Moderate oral toxicity (Category 4). Estimated LD50 is ~500–600 mg/kg based on structural analogues.

-

Genotoxicity: High potential for mutagenicity. The parent compound, 2-aminobenzimidazole, tests positive in Ames assays (strain TA98) under metabolic activation.

-

Mechanism of Action: Likely acts as a microtubule inhibitor (aneugen) , posing risks for reproductive toxicity and teratogenicity similar to carbendazim and benomyl.

-

Handling Mandate: Strict containment (fume hood) and full PPE are required to prevent inhalation of dust, which is the primary exposure vector.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the physical nature of this compound is critical for predicting bioavailability and exposure risks.

| Property | Data / Estimate | Context |

| Chemical Name | 2-Amino-5-ethoxybenzimidazole | |

| Synonyms | 5-ethoxy-1H-benzimidazol-2-amine; 5-ethoxy-2-benzimidazoleamine | |

| Parent CAS | 934-32-7 (2-Aminobenzimidazole) | Primary reference for tox data |

| Molecular Formula | C | |

| Molecular Weight | 177.20 g/mol | |

| Appearance | Off-white to beige crystalline powder | Dust hazard |

| Solubility | Low in water; Soluble in DMSO, Methanol | Lipophilic uptake |

| LogP (Oct/Water) | ~1.7 (Predicted) | Moderate membrane permeability |

| pKa | ~7.5 (Basic amine) | Ionized at physiological pH |

Toxicological Profile

Acute Toxicity

Data is derived from "read-across" methodologies using the parent compound 2-aminobenzimidazole (2-AB) and the sulfur analogue 5-ethoxy-2-mercaptobenzimidazole .

-

Oral (Rat/Mouse): LD50 ranges from 500 to 600 mg/kg .

-

Classification: GHS Category 4 (Harmful if swallowed).[1]

-

Symptomology: Tremors, lethargy, and respiratory distress observed in high-dose animal studies of related benzimidazoles.

-

-

Dermal: No specific LD50 available; treated as potentially harmful (Category 4) due to lipophilicity.

-

Inhalation: High risk due to particle size. Irritation of the upper respiratory tract is consistent with amine dusts.

Irritation & Sensitization

-

Skin: Causes moderate irritation (Category 2). The basicity of the 2-amino group can disrupt the stratum corneum.

-

Eyes: Causes serious eye irritation (Category 2A). Risk of corneal opacity if not rinsed immediately.

-

Sensitization: No definitive data, but benzimidazoles are not typically strong sensitizers compared to other heterocycles.

Genotoxicity & Carcinogenicity (Critical Section)

The benzimidazole scaffold is a known aneugen —it binds to fungal and helminth tubulin to prevent cell division. In mammals, this selectivity is lower, creating a risk of chromosomal aberrations.

-

Ames Test (Salmonella typhimurium):

-

Strain TA98 (+S9 Activation):POSITIVE .

-

Strain TA98 (-S9): Negative.

-

Interpretation: The compound is a promutagen . Metabolic activation (likely N-hydroxylation) is required to form the DNA-reactive species.

-

-

Carcinogenicity: While not classified as a confirmed human carcinogen, the genotoxic profile suggests a theoretical risk. Long-term exposure to related metabolites (e.g., carbendazim) has been linked to liver tumors in mice.

Pharmacokinetics & Metabolism (ADME)

The presence of the 5-ethoxy group alters the metabolic fate compared to the unsubstituted parent. The primary clearance pathway involves O-dealkylation followed by conjugation.

Metabolic Pathway Diagram

The following diagram illustrates the bioactivation and detoxification pathways.

Figure 1: Predicted metabolic pathway. The O-dealkylation is the major detoxification route, while N-oxidation represents the bioactivation pathway leading to mutagenicity.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Screening (MTS Assay)

Purpose: To determine the IC50 of 2-amino-5-ethoxybenzimidazole in mammalian cell lines (e.g., HepG2 or CHO) to establish a safety baseline.

-

Preparation: Dissolve compound in DMSO to create a 10 mM stock. Serial dilute in culture medium (final DMSO < 0.5%).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add 100 µL of diluted compound (Range: 0.1 µM – 100 µM). Include Vehicle Control (DMSO) and Positive Control (Doxorubicin).

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO

. -

Detection: Add 20 µL MTS reagent. Incubate 1–4 hours. Measure absorbance at 490 nm.

-

Analysis: Plot dose-response curve using non-linear regression (Sigmoidal) to calculate IC50.

Protocol: Safe Handling & Decontamination

Purpose: Standard Operating Procedure (SOP) for spill management.

-

PPE: Double nitrile gloves, Tyvek lab coat, safety goggles, and N95 respirator (or PAPR if handling >10g).

-

Containment: All weighing must occur inside a certified chemical fume hood.

-

Spill Response:

-

Do not dry sweep. This generates dust.

-

Cover spill with wet paper towels (soaked in 10% bleach solution).

-

Wipe inward from the periphery to the center.

-

Dispose of waste as Hazardous Chemical Waste (Incineration required).

-

Regulatory & Classification Data

| Agency/Standard | Classification | Codes |

| GHS (Global) | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH341: Suspected of causing genetic defects |

| UN Transport | Not Regulated as Dangerous Goods (unless in bulk) | Check specific carrier rules |

| REACH (EU) | Pre-registration required for >1 ton/year | SVHC candidate (due to mutagenicity potential) |

References

-

National Toxicology Program (NTP). (1992).[2] Chemical Repository Database: 2-Aminobenzimidazole (CAS 934-32-7).[3][2][4] National Institutes of Health.[2] Link

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2-mercaptobenzimidazole.[5]Link

-

Vertex Pharmaceuticals. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PMC/NIH. Link

-

Ames, B. N., et al. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research. Link

-

European Chemicals Agency (ECHA). (2025).[6] C&L Inventory: Benzimidazole derivatives.Link

Sources

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. 2-Aminobenzimidazole | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzimidazole | CAS#:934-32-7 | Chemsrc [chemsrc.com]

- 4. 2-Aminobenzimidazole | 934-32-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-Amino-2-hydroxybenzimidazole | C7H7N3O | CID 66765 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-ethoxy-1H-1,3-benzodiazol-2-amine

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the anticipated mass spectrometry fragmentation pathways of 5-ethoxy-1H-1,3-benzodiazol-2-amine, a molecule of interest within the broader class of bioactive benzimidazoles. Drawing upon established principles of mass spectrometry and data from related structures, we will explore its fragmentation behavior under different ionization techniques and compare this with alternative analytical methodologies.

Introduction to 5-ethoxy-1H-1,3-benzodiazol-2-amine and the Significance of Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1] The title compound, 5-ethoxy-1H-1,3-benzodiazol-2-amine, incorporates key functional groups—a benzimidazole core, a 2-amino group, and a 5-ethoxy group—that are expected to dictate its behavior in a mass spectrometer. Understanding the fragmentation of this molecule is not merely an academic exercise; it is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.

This guide will provide researchers, scientists, and drug development professionals with a predictive framework for the fragmentation of 5-ethoxy-1H-1,3-benzodiazol-2-amine, enabling more efficient and accurate structural characterization.

Predicted Mass Spectrometry Fragmentation Patterns

The fragmentation of 5-ethoxy-1H-1,3-benzodiazol-2-amine is expected to be a composite of the fragmentation patterns of its constituent parts: the benzimidazole ring, the ethoxy substituent, and the amino group. The ionization method employed will significantly influence the observed fragmentation.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule. The molecular ion (M+) is expected to be observed, and its fragmentation is likely to proceed through several key pathways.

The fragmentation of the benzimidazole core is a well-understood process, often involving the sequential loss of hydrogen cyanide (HCN).[2][3] For the ethoxy substituent, a characteristic loss of ethene (C₂H₄) via a McLafferty-type rearrangement or the loss of an ethoxy radical (•OCH₂CH₃) is anticipated.[4][5] The amino group can participate in α-cleavage, although fragmentation of the benzimidazole ring and the ethoxy group is often more dominant.[6][7]

Key Predicted EI Fragmentation Pathways:

-

Loss of Ethene: A retro-Diels-Alder reaction or a McLafferty rearrangement involving the ethoxy group is expected to lead to the loss of a neutral ethene molecule (28 Da), resulting in a prominent fragment ion.

-

Loss of a Methyl Radical: Subsequent fragmentation of the ion formed after the loss of ethene could involve the loss of a methyl radical (•CH₃) from the ethyl group of the ethoxy moiety.

-

Benzimidazole Ring Cleavage: The characteristic sequential loss of two molecules of hydrogen cyanide (HCN) from the benzimidazole ring is a highly probable fragmentation pathway.[3]

-

Loss of Ethoxy Radical: Direct cleavage of the C-O bond of the ethoxy group can result in the loss of an ethoxy radical (•OCH₂CH₃), leading to a significant fragment ion.

Caption: Predicted EI fragmentation pathways for 5-ethoxy-1H-1,3-benzodiazol-2-amine.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with less extensive fragmentation compared to EI. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

The fragmentation of the [M+H]⁺ ion of 5-ethoxy-1H-1,3-benzodiazol-2-amine is expected to be initiated by the protonation of one of the nitrogen atoms in the benzimidazole ring or the exocyclic amino group.

Key Predicted ESI-MS/MS Fragmentation Pathways:

-

Loss of Ethene: Similar to EI, the loss of a neutral ethene molecule from the ethoxy group is a highly probable fragmentation pathway for the protonated molecule.

-

Loss of Ammonia: Protonation of the 2-amino group could facilitate the elimination of a neutral ammonia molecule (NH₃).

-

Benzimidazole Ring Opening: Collision-induced dissociation can lead to the opening of the imidazole ring, followed by the characteristic loss of HCN.[3]

Caption: Predicted ESI-MS/MS fragmentation of protonated 5-ethoxy-1H-1,3-benzodiazol-2-amine.

Comparative Analysis

Comparison with Other Benzimidazole Derivatives

The fragmentation pattern of 5-ethoxy-1H-1,3-benzodiazol-2-amine can be contrasted with that of other benzimidazole derivatives to highlight the influence of different substituents.

| Compound | Key Fragmentation Pathways | Rationale |

| 2-Aminobenzimidazole | Sequential loss of HCN.[8] | Represents the core fragmentation of the unsubstituted 2-aminobenzimidazole ring. |

| 5-Nitro-1H-benzimidazol-2-amine | Loss of NO₂, followed by HCN loss. | The nitro group is a facile leaving group, and its fragmentation dominates. |

| 1-Benzyl-2-aminobenzimidazole | Debenzylation to form the 2-aminobenzimidazole cation.[9] | The benzyl group is readily cleaved, leading to a stable tropylium-like ion. |

| 5-ethoxy-1H-1,3-benzodiazol-2-amine | Loss of ethene, loss of ethoxy radical, and sequential HCN loss. | Combination of ethoxy group and benzimidazole core fragmentation. |

This comparison underscores how the substituents on the benzimidazole ring direct the fragmentation pathways, providing a powerful tool for structural isomer differentiation.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often involves orthogonal analytical techniques.

| Technique | Information Provided | Advantages | Limitations |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), and structural information from fragmentation. | High sensitivity, requires small sample amounts, can be coupled to separation techniques (LC, GC). | Isomer differentiation can be challenging without standards, fragmentation can be complex. |

| Nuclear Magnetic Resonance (NMR) | Detailed information on the carbon-hydrogen framework and connectivity of atoms. | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, more time-consuming. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the functional groups present in the molecule.[10] | Fast, non-destructive, provides a fingerprint of the molecule. | Provides limited information on the overall molecular structure. |

The synergistic use of these techniques provides a self-validating system for the confident identification and characterization of 5-ethoxy-1H-1,3-benzodiazol-2-amine.

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following general protocols can be employed.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing non-volatile compounds like 5-ethoxy-1H-1,3-benzodiazol-2-amine.[11][12]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good peak shape and separation from any impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS1 Scan: Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).

-

MS/MS (Product Ion Scan): Select the protonated molecule ([M+H]⁺) as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. journalijdr.com [journalijdr.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. scribd.com [scribd.com]

- 8. mzCloud – 2 Aminobenzimidazole [mzcloud.org]

- 9. Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 11. lcms.cz [lcms.cz]

- 12. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Guide to Reference Standards for the Purity Analysis of 2-Amino-5-ethoxybenzimidazole

For researchers, medicinal chemists, and professionals in drug development, the accurate determination of purity for heterocyclic active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust and reproducible science. This guide provides a comprehensive overview and comparison of reference standards and analytical methodologies for assessing the purity of 2-amino-5-ethoxybenzimidazole (CAS No. 20819-03-4), a key building block in synthetic medicinal chemistry.

While a dedicated pharmacopeial monograph for 2-amino-5-ethoxybenzimidazole in the major pharmacopeias (USP, EP, JP) is not currently established, this guide will establish a "best-practice" framework for its purity assessment. We will delve into the critical analytical techniques, compare their utility, and provide detailed experimental protocols based on established methods for analogous benzimidazole derivatives. This approach ensures a scientifically sound and self-validating system for quality control in the absence of a singular, official standard.

The Landscape of Reference Materials: Commercial vs. In-House Standards

The foundation of any purity analysis is a well-characterized reference standard. For 2-amino-5-ethoxybenzimidazole, two primary sources of reference materials are available:

-

Commercial Chemical Suppliers: A number of chemical suppliers offer 2-amino-5-ethoxybenzimidazole. However, these are often sold as "research grade" or with a stated purity that may not be accompanied by a comprehensive Certificate of Analysis (CoA) from an accredited body like ISO 17034. It is incumbent upon the user to independently verify the purity.

-

In-House or "Primary" Standard: In the absence of a pharmacopeial standard, a common and accepted practice is to qualify a high-purity batch of the material as an in-house primary standard. This involves rigorous characterization using a battery of analytical techniques to confirm its identity and assign a purity value.

The choice between these depends on the regulatory and quality requirements of the research or development phase. For early-stage research, a well-characterized commercial batch may suffice, while for later-stage development and manufacturing, a fully qualified in-house primary standard is essential.

Comparative Analysis of Key Analytical Methodologies for Purity Determination

The purity of 2-amino-5-ethoxybenzimidazole is best determined by a combination of chromatographic and spectroscopic techniques. Each method provides orthogonal information, leading to a more complete purity profile.

| Analytical Technique | Principle | Strengths | Limitations | Typical Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High resolution and sensitivity for non-volatile impurities. Quantitative. | Requires a chromophore for UV detection. Method development can be time-consuming. | Primary method for purity assay and detection of related substances. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Characterization based on the magnetic properties of atomic nuclei | Provides unambiguous structural confirmation. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC for impurity detection. Requires a relatively pure sample for clear spectra. | Structure elucidation and confirmation of identity. Quantitative analysis against a certified standard. |

| Mass Spectrometry (MS) | Separation based on mass-to-charge ratio | High sensitivity and specificity for impurity identification. | Can be difficult to quantify without appropriate standards. Matrix effects can suppress ion signals. | Identification of unknown impurities and degradation products. |

| Elemental Analysis | Measures the percentage of C, H, N, and other elements | Provides information on the elemental composition. | Does not provide information on the nature of impurities. | Confirmation of empirical formula. |

| Titration (Acid-Base) | Neutralization reaction | High precision for the assay of the bulk material. | Non-specific; will titrate any acidic or basic impurities. | Assay of the main component. |

Experimental Protocols: A Best-Practice Approach

The following protocols are based on established methods for similar benzimidazole derivatives and represent a robust starting point for the purity analysis of 2-amino-5-ethoxybenzimidazole.

The causal logic behind using reverse-phase HPLC is its ability to separate compounds based on their hydrophobicity. For a molecule like 2-amino-5-ethoxybenzimidazole, this allows for the effective separation of more or less polar impurities.

Caption: Workflow for HPLC Purity Analysis.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid (for pH adjustment of the mobile phase)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Standard and Sample Preparation:

-

Accurately weigh approximately 10 mg of the 2-amino-5-ethoxybenzimidazole reference standard and sample into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

-

Data Analysis:

-

The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

-

¹H NMR provides a "fingerprint" of the molecule, confirming the presence of key functional groups and their relative positions.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

Reagents:

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-amino-5-ethoxybenzimidazole in approximately 0.7 mL of DMSO-d₆.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

-

-

Data Interpretation:

-

Expected Chemical Shifts (δ, ppm):

-

Aromatic Protons: ~6.5-7.5 ppm (characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring).

-

-NH₂ Protons: A broad singlet, the chemical shift of which is concentration and temperature-dependent.

-

-NH- (imidazole) Proton: A broad singlet, typically downfield (>10 ppm).

-

-OCH₂CH₃ (ethoxy group): A quartet around 4.0 ppm and a triplet around 1.3 ppm.

-

-

Caption: Workflow for ¹H NMR Structural Confirmation.

Self-Validating Systems: Cross-Verification of Results

A trustworthy purity assessment relies on the convergence of data from orthogonal methods. The purity value obtained from HPLC should be consistent with the data from NMR and elemental analysis. Any significant discrepancy warrants further investigation into the nature of the impurities. For instance, if HPLC indicates 99.5% purity, but elemental analysis deviates significantly from the theoretical values, it may suggest the presence of an inorganic impurity not detected by UV-based HPLC.

Conclusion and Recommendations

For the purity testing of 2-amino-5-ethoxybenzimidazole, a multi-pronged approach is recommended in the absence of a dedicated pharmacopeial standard.

-

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be employed as the primary technique for determining purity and identifying related organic impurities.

-

Structural Confirmation: ¹H and ¹³C NMR spectroscopy are essential for unambiguous identification and structural verification of the main component.

-

Impurity Identification: When unknown impurities are detected by HPLC, hyphenated techniques such as LC-MS are invaluable for their structural elucidation.

-

Reference Standard Qualification: For ongoing or late-stage work, it is highly recommended to qualify a high-purity batch of 2-amino-5-ethoxybenzimidazole as an in-house reference standard. This involves comprehensive characterization and assigning a purity value based on a mass balance approach, considering data from HPLC, residual solvents, water content (Karl Fischer titration), and non-volatile residue (residue on ignition).

By adopting this integrated analytical strategy, researchers can ensure the quality and reliability of their work with 2-amino-5-ethoxybenzimidazole, fostering confidence in subsequent research and development activities.

References

-

Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(1), 279-294. [Link]

-

Al-Adhami, M. A. J., et al. (2016). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives. ResearchGate. [Link]

-

Reddy, C. V. R., et al. (2016). Synthesis and characterization of amino acid coupled benzimidazole based ligands. Der Pharma Chemica, 8(20), 187-192. [Link]

A Comparative Guide to the UV-Vis Absorption Spectra of Benzimidazole and Its Analogs

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of heterocyclic scaffolds is paramount. Benzimidazole, a prominent structural motif in numerous pharmaceuticals and functional materials, exhibits characteristic ultraviolet-visible (UV-Vis) absorption patterns that are exquisitely sensitive to its chemical environment. This guide provides an in-depth comparison of the UV-Vis absorption spectra of benzimidazole and several of its key analogs. We will explore the theoretical underpinnings of their electronic transitions, present and analyze comparative experimental data, and provide a robust protocol for acquiring high-quality spectral data.

The Theoretical Framework: Electronic Transitions in the Benzimidazole Chromophore

The UV-Vis absorption spectrum of an organic molecule is a direct consequence of electronic transitions from a ground state to an excited state upon the absorption of photons. In benzimidazole, a fused aromatic system composed of a benzene and an imidazole ring, the principal electronic transitions responsible for UV absorption are π → π* (pi to pi-star) and, to a lesser extent, n → π* (n to pi-star) transitions.[1][2]

-

π → π Transitions:* These are typically high-energy transitions that result in strong absorption bands. They involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic systems like benzimidazole, the delocalized π-electron cloud gives rise to multiple π → π* transitions of varying energies and intensities.[3]

-

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atoms) to an antibonding π* orbital.[2] They are generally of lower energy and intensity compared to π → π* transitions.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are significantly influenced by the nature and position of substituents on the benzimidazole ring, as well as the polarity of the solvent.

Experimental Protocol for UV-Vis Spectral Analysis of Benzimidazole Analogs

To ensure the acquisition of reliable and comparable data, a standardized experimental protocol is crucial. The following is a self-validating methodology for obtaining the UV-Vis absorption spectra of benzimidazole analogs.

Materials and Instrumentation

-

Analytes: Benzimidazole and its analogs of high purity.

-

Solvent: Spectroscopic grade methanol or ethanol is commonly used due to their transparency in the UV region and ability to dissolve a wide range of organic compounds.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.[4]

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Procedure

-

Solution Preparation:

-

Prepare a stock solution of the analyte (e.g., 1 mM) by accurately weighing the compound and dissolving it in the chosen solvent in a volumetric flask.

-

From the stock solution, prepare a dilute solution (e.g., 10 µM) for analysis. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 for optimal accuracy.[5][6]

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.[4]

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place the cuvettes in their respective holders in the spectrophotometer.

-

Perform a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.[7]

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

-

Place the sample cuvette back into the sample holder.

-

Initiate the scan to record the absorption spectrum of the analyte.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax) and record the corresponding absorbance value.

-

The following diagram illustrates the experimental workflow:

Caption: Structures of Benzimidazole and selected analogs.

Effect of Substituents on λmax

The electronic nature of a substituent significantly impacts the energy of the π → π* transitions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic system, thereby affecting the HOMO-LUMO energy gap.

-

Electron-Donating Groups (Auxochromes): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups possess lone pairs of electrons that can be delocalized into the benzimidazole ring through resonance. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (red shift) to longer wavelengths. [8][9]* Electron-Withdrawing Groups: Groups like nitro (-NO2), cyano (-CN), and carboxyl (-COOH) withdraw electron density from the ring. This generally leads to a hypsochromic shift (blue shift) to shorter wavelengths, although the effect can be more complex depending on the position of substitution and the specific electronic transition. [8] The following table summarizes the experimentally observed λmax for benzimidazole and some of its analogs in ethanolic or methanolic solutions.

| Compound | Substituent | Position | λmax (nm) | Spectral Shift | Reference(s) |

| Benzimidazole | -H | - | ~243, ~274, ~279 | - | [10] |

| 2-Methylbenzimidazole | -CH3 | 2 | ~274, ~281 | Minor Bathochromic | [11][12] |

| 2-Aminobenzimidazole | -NH2 | 2 | ~283 | Bathochromic | |

| 5-Nitrobenzimidazole | -NO2 | 5 | ~302 | Bathochromic | |

| 5-Methoxybenzimidazole | -OCH3 | 5 | (data not found) | Expected Bathochromic | [13] |

| Halogenated Benzimidazoles | -F, -Cl, -Br | Various | Variable | Minor Shifts | [14][15] |

Note: The spectrum of benzimidazole often shows multiple peaks or shoulders due to different electronic transitions and vibrational fine structure.

Analysis of Spectral Data

-

Benzimidazole: The parent molecule exhibits a complex absorption profile with multiple peaks in the UV region, characteristic of its aromatic nature.

-

2-Methylbenzimidazole: The introduction of a weakly electron-donating methyl group at the 2-position causes a minor bathochromic shift, indicating a slight stabilization of the excited state. [11]* 2-Aminobenzimidazole: The strongly electron-donating amino group at the 2-position leads to a significant bathochromic shift, a classic example of an auxochromic effect.

-

5-Nitrobenzimidazole: The electron-withdrawing nitro group at the 5-position results in a notable bathochromic shift. This might seem counterintuitive, but the nitro group can extend the conjugated system through resonance, which can, in some cases, lead to a red shift.

Applications in Drug Development

UV-Vis spectroscopy is a valuable tool in various stages of drug development involving benzimidazole-based compounds:

-

Purity and Concentration Determination: The Beer-Lambert law allows for the accurate quantification of benzimidazole derivatives in solution, which is essential for quality control and dosage formulation. [16]* Drug-Receptor Binding Studies: Changes in the UV-Vis spectrum upon interaction with a biological target can provide insights into binding mechanisms and affinities.

-

Photostability Testing: UV-Vis spectroscopy is used to assess the degradation of a drug candidate upon exposure to light, a critical parameter for formulation and storage. [17]* Development of UV Filters: The strong UV absorption properties of some benzimidazole derivatives have led to their use as active ingredients in sunscreens. [18]

Conclusion

The UV-Vis absorption spectra of benzimidazole and its analogs are rich in information about their electronic structure. The position and intensity of the absorption bands are highly dependent on the nature and position of substituents on the benzimidazole core. A systematic understanding of these structure-spectra relationships, grounded in the principles of electronic transitions, is a powerful asset for researchers in medicinal chemistry and materials science. By following standardized experimental protocols, high-quality, comparable data can be generated, facilitating the rational design of novel benzimidazole derivatives with tailored photophysical properties for a wide range of applications.

References

-

J. R. Platt, "Classification of Spectra of Cata-Condensed Hydrocarbons," The Journal of Chemical Physics, vol. 17, no. 5, pp. 484-495, 1949. Available: [Link]

-

UV-Vis Spectroscopy. Available: [Link]

-

Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole‐based hydrazones: A synergistic experimental‐computational analysis. ResearchGate. Available: [Link]

-

Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. National Center for Biotechnology Information. Available: [Link]

-

Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. National Center for Biotechnology Information. Available: [Link]

-

Visible-Light-Driven Synthesis of Benzimidazoles Using a Nickel Oxide-Doped Graphitic Carbon Nitride Photocatalyst. ACS Publications. Available: [Link]

-

1H-Benzimidazole, 1-methyl-. NIST WebBook. Available: [Link]

-

UV absorption spectrum of benzimidazole. science-softCon. Available: [Link]

-

UV/vis spectra of arylazobenzimidazoles 8b (A) and 26b (B) after irradiation with a variety of different wavelengths as shown in the legend. ResearchGate. Available: [Link]

-

Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. National Center for Biotechnology Information. Available: [Link]

-

Docking, Synthesis and Antifungal Activity of 2-Phenyl Benzimidazole Derivatives. Research and Reviews. Available: [Link]

-

UV-vis absorption spectra of different MBI derivatives upon addition of different metal ions in CH3OH/H2O (v/v = 4:1) solutions. ResearchGate. Available: [Link]

-

Theory of electronic transitions. Fiveable. Available: [Link]

-

Electronic spectrum of bibenzimidazole homologue: effects of solvents and acid concentration. Canadian Journal of Chemistry. Available: [Link]

-

Recognition of transition metals by benzimidazoles with an optical response. Sciforum. Available: [Link]

-

UV/VIS Spectroscopy. Available: [Link]

-

Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. Available: [Link]

-

UV-Vis. Molecular Absorption Spectroscopy. Available: [Link]

-

Electronic Spectra: Ultraviolet and Visible Spectroscopy. Chemistry LibreTexts. Available: [Link]

-

1H-Benzimidazole, 2-methyl-. NIST WebBook. Available: [Link]

-

(A) UV–vis absorbance spectra were taken in DMSO. (B) The second derivative of the compound 5 calculated from A. ResearchGate. Available: [Link]

-

UV-specter of (IVd) benzimidazole derivative. ResearchGate. Available: [Link]

-

SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar. Available: [Link]

-

ASTM Std Practices for General UV-VIS Quantitative Analysis. Available: [Link]

-

The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Preprints.org. Available: [Link]

-

Ultraviolet/visible spectroscopy. Royal Society of Chemistry. Available: [Link]

-

Reply to the Comment on “Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes”. ACS Publications. Available: [Link]

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available: [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available: [Link]

-

UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. Available: [Link]

-

On the biosynthesis of 5-methoxybenzimidazole. Precursor-function of 5-hydroxybenzimidazole, benzimidazole and riboflavin. PubMed. Available: [Link]

-

Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Synthesis, Photophysical, Electrochemical and Thermal Properties. MDPI. Available: [Link]

Sources

- 1. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. fiveable.me [fiveable.me]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. UV/Vis+ Photochemistry Database [science-softcon.de]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. 1H-Benzimidazole, 2-methyl- [webbook.nist.gov]

- 13. On the biosynthesis of 5-methoxybenzimidazole. Precursor-function of 5-hydroxybenzimidazole, benzimidazole and riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis [ace.ewapub.com]

- 17. Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.